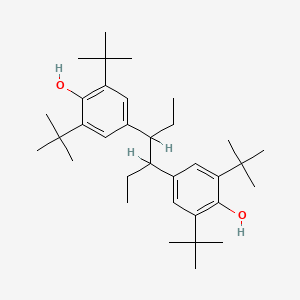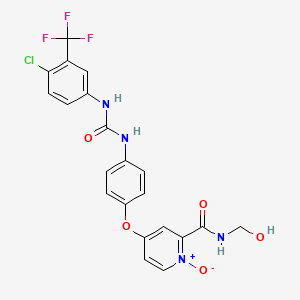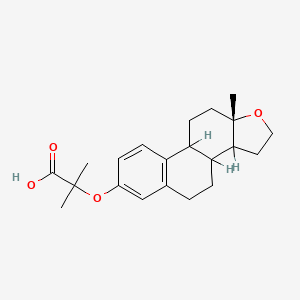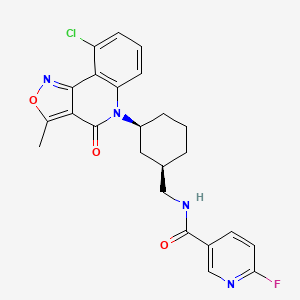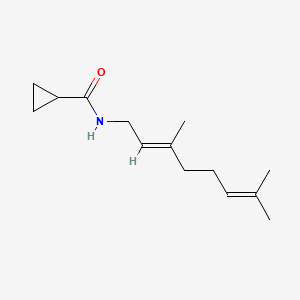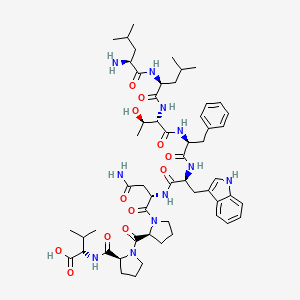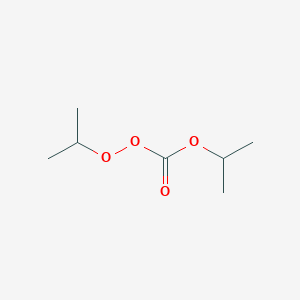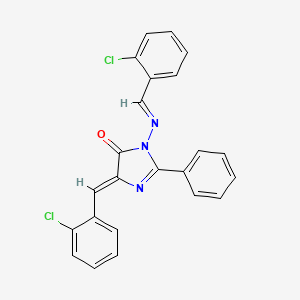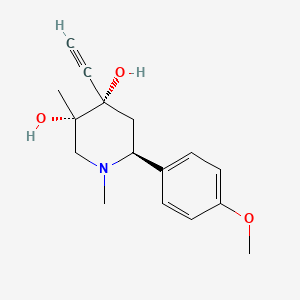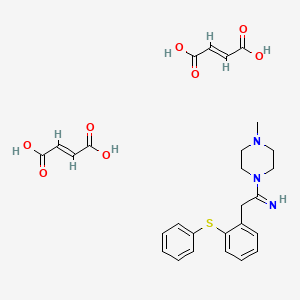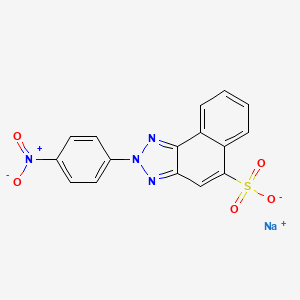
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphtho-triazole core, a sulfonic acid group, and a nitrophenyl substituent. It is commonly used in various scientific research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt typically involves multiple steps, including the formation of the naphtho-triazole core, sulfonation, and nitration reactions The process begins with the cyclization of appropriate precursors to form the naphtho-triazole structure
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is then purified through crystallization or other separation techniques to obtain the desired compound in its sodium salt form.
化学反応の分析
Types of Reactions
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups in place of the sulfonic acid group.
科学的研究の応用
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify biological molecules and influence cellular processes. The nitrophenyl group, in particular, plays a crucial role in its reactivity and interaction with biological targets.
類似化合物との比較
Similar Compounds
- 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-aminophenyl)-, sodium salt
- 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-methylphenyl)-, sodium salt
- 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-chlorophenyl)-, sodium salt
Uniqueness
Compared to similar compounds, 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research applications where specific interactions and reactions are required.
特性
CAS番号 |
72102-77-3 |
|---|---|
分子式 |
C16H9N4NaO5S |
分子量 |
392.3 g/mol |
IUPAC名 |
sodium;2-(4-nitrophenyl)benzo[e]benzotriazole-5-sulfonate |
InChI |
InChI=1S/C16H10N4O5S.Na/c21-20(22)11-7-5-10(6-8-11)19-17-14-9-15(26(23,24)25)12-3-1-2-4-13(12)16(14)18-19;/h1-9H,(H,23,24,25);/q;+1/p-1 |
InChIキー |
BZULOOIEZNUINB-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




